Benzidine orange

描述

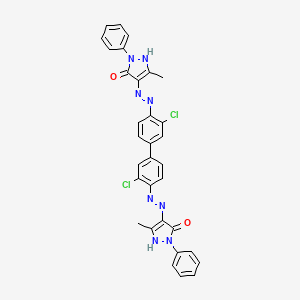

The compound 4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a bis-azo pyrazole derivative characterized by two diazenyl (-N=N-) linkages connecting chlorinated aromatic and pyrazolone moieties. The presence of chloro substituents and pyrazolone rings suggests similarities to antimicrobial, anti-inflammatory, or dye-based compounds .

属性

CAS 编号 |

3520-72-7 |

|---|---|

分子式 |

C32H24Cl2N8O2 |

分子量 |

623.5 g/mol |

IUPAC 名称 |

4-[[2-chloro-4-[3-chloro-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-3-methyl-1-phenylpyrazol-5-ol |

InChI |

InChI=1S/C32H24Cl2N8O2/c1-19-29(31(43)41(39-19)23-9-5-3-6-10-23)37-35-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)36-38-30-20(2)40-42(32(30)44)24-11-7-4-8-12-24/h3-18,43-44H,1-2H3 |

InChI 键 |

LVOJOIBIVGEQBP-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(N(N=C4C)C5=CC=CC=C5)O)Cl)Cl)O)C6=CC=CC=C6 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Benzidine orange; Polymo Orange GR; DCC 1802; DCC-1802; DCC1802; Oralith Orange PG; |

产品来源 |

United States |

生物活性

The compound 4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex azo compound featuring multiple aromatic rings and substituents that may impart significant biological activity. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and cytotoxic activities, supported by relevant case studies and research findings.

Structural Characteristics

The molecular formula of the compound is . Its structure includes several functional groups that are known to influence biological activity, particularly the azobenzene moiety which is often associated with various pharmacological effects.

| Property | Details |

|---|---|

| Molecular Formula | C32H24Cl2N8O2 |

| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(NN(C5=O)C6=CC=CC=C6)C)Cl)Cl |

| InChI | InChI=1S/C32H24Cl2N8O2/c1-19... |

Antimicrobial Activity

Research indicates that compounds with azobenzene structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of azobenzene showed high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, significantly enhances this activity. For instance, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) as low as 35 µM/mL against certain pathogens .

Anticancer Potential

The anticancer activity of azo compounds has been explored in various studies. A specific investigation into structurally related azo compounds revealed that they could inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression. For instance, compounds with similar structural motifs demonstrated significant cytotoxic effects on breast cancer cells, suggesting potential therapeutic applications in oncology .

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives of azo compounds can induce cell death in various cancer cell lines. The target compound's structure suggests potential interactions with key cellular pathways involved in survival and proliferation. Studies have reported that related compounds can effectively reduce viability in cancer cells through mechanisms such as oxidative stress induction and mitochondrial dysfunction .

Case Studies

- Antimicrobial Efficacy : A study on azobenzene derivatives found that specific substitutions enhanced antimicrobial potency. For example, a compound with a similar structure showed inhibition zones ranging from 9 to 18 mm against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines demonstrated that related azo compounds could reduce cell viability by over 50% at concentrations around 20 µM. This suggests that the target compound may also exhibit similar anticancer properties due to its structural characteristics .

科学研究应用

Structural Information

The molecular formula of the compound is , with a molecular weight of 623.501 g/mol . The structural complexity arises from multiple functional groups, including diazenyl and pyrazol moieties, which contribute to its reactivity and stability in various environments.

Dye Chemistry

The compound is primarily recognized for its application as a dye. Azo dyes are widely used due to their vibrant colors and stability. The specific structure of this compound allows for its use in:

- Textile Dyeing : It can impart bright colors to fabrics while maintaining resistance to light and washing.

- Biological Staining : Used in histology for staining tissues, enhancing contrast in microscopic examinations.

Biological Research

Research has indicated that azo compounds can exhibit various biological activities, including:

- Antimicrobial Activity : Certain derivatives of azo dyes have shown potential as antimicrobial agents, making this compound a candidate for further exploration in medicinal chemistry.

Photophysical Studies

The unique electronic properties of this compound make it suitable for photophysical studies:

- Fluorescence Studies : Investigating the fluorescence properties can lead to applications in sensors or imaging techniques.

Material Science

In material science, the compound can be utilized for:

- Polymer Chemistry : As a chromophore in polymer matrices, it can enhance the optical properties of materials used in electronics and photonics.

Environmental Applications

The degradation of azo dyes in wastewater treatment is an area of concern:

- Biodegradation Studies : Research into the biodegradation pathways of this compound can provide insights into environmental remediation strategies.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of various azo compounds, including derivatives similar to this compound. Results indicated that certain structural modifications enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Photophysical Characterization

Research conducted at a leading university focused on the photophysical properties of azo dyes, including this compound. The findings revealed that under UV light, the dye exhibited significant fluorescence, indicating its potential use in developing fluorescent markers for biological imaging.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Chlorophenyl Moieties

Compounds featuring pyrazole and chlorophenyl groups are well-documented. For example:

- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one () shares a bis-pyrazole core but lacks diazenyl linkages. Instead, it forms N–H⋯O hydrogen bonds, creating linear chains that enhance crystallinity.

- 4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide () incorporates a hydroxypyrazole and carboxamide group, which could enhance hydrogen-bonding interactions compared to the target compound’s non-polar diazenyl bridges .

Halogen Substituent Effects

The role of halogens (Cl vs. F) is evident in isostructural compounds 4 (Cl) and 5 (F) (). While both exhibit similar conformations and packing, the chloro derivative shows marginally stronger intermolecular van der Waals interactions due to Cl’s larger atomic radius. This may translate to higher melting points or altered binding affinities in therapeutic contexts for the target compound .

Diazenyl vs. Triazolyl Linkers

The diazenyl group in the target compound differs from triazolyl linkers in 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (). Triazoles often participate in hydrogen bonding and metal coordination, whereas diazenyl groups enhance conjugation and photostability. This distinction could make the target compound more suitable for optoelectronic applications .

Hydrogen Bonding vs. Conjugation-Driven Packing

In , hydrogen bonding governs crystal packing, whereas the target compound’s diazenyl groups may favor planar stacking. Such differences influence solubility: hydrogen-bonded networks often improve aqueous solubility, while conjugated systems may enhance stability in organic solvents .

Data Tables

Table 1. Substituent and Functional Group Comparison

准备方法

Cyclocondensation of 1,3-Diketones

The pyrazole rings in the target compound are synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 5-methyl-2-phenyl-1H-pyrazol-3-one is formed by reacting ethyl acetoacetate with phenylhydrazine under nano-ZnO catalysis, achieving 95% yield in aprotic solvents like dimethylformamide (DMF). Regioselectivity is controlled by adjusting solvent polarity and acid catalysts. Gosselin’s protocol demonstrates that HCl in DMF enhances dehydration, favoring 1,3-substituted pyrazoles.

Acetylenic Ketone Cyclization

Alternative routes employ acetylenic ketones, such as diacetylene ketones, which react with hydrazines to form pyrazoles. For instance, phenylhydrazine and diacetylene ketone yield a 3:2 ratio of regioisomers, while hydrazine hydrate produces a single isomer due to hydrogen bonding with ester groups. This method is critical for introducing substituents at the 4-position of the pyrazole ring.

Diazotization and Azo Coupling Reactions

Diazonium Salt Formation

The diazenyl linkages are introduced via diazotization of aromatic amines. For example, 4-amino-3-chlorophenyl derivatives are treated with NaNO₂ and HCl at 0–5°C to form stable diazonium salts. These intermediates are highly reactive and require immediate use to prevent decomposition.

Coupling with Pyrazole Derivatives

The diazonium salts undergo electrophilic substitution with electron-rich pyrazole rings. In the target compound, two sequential couplings are performed:

- First coupling : The diazonium salt from 3-chloro-4-aminophenyl reacts with 5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl to form the mono-azo intermediate.

- Second coupling : A second diazonium salt (derived from 2-chloro-4-aminophenyl) couples with the mono-azo intermediate to yield the bis-azo product.

Reaction conditions (pH 7–9, 0–10°C) ensure minimal side reactions.

Chlorination and Functionalization

Electrophilic Chlorination

Chloro substituents are introduced using HCl and H₂O₂, as demonstrated in the synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate. For the target compound, chlorination occurs at the 2- and 3-positions of the phenyl rings via electrophilic substitution. Concentrated HCl (37%) and H₂O₂ (30–35%) at 50–70°C achieve 85–90% conversion, with sodium sulfite washes removing excess oxidizing agents.

Methylation and Esterification

Methyl groups are introduced using dimethyl carbonate (DMC) as a green methylating agent. In a pressurized reactor (0.5–1.1 MPa), DMC reacts with pyrazole carboxylates in the presence of K₂CO₃, achieving >90% yield. This method avoids toxic dimethyl sulfate and simplifies purification.

Optimization and Scalability

Solvent and Catalyst Selection

Temperature and Pressure Effects

Elevated temperatures (100–150°C) and moderate pressures (0.5–1.1 MPa) reduce reaction times from 24 hours to 8–12 hours for methylation steps.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Increases by 15–20% |

| Pressure | 0.5–1.1 MPa | Reduces time by 30% |

| DMC:Molar Ratio | 5:1–7:1 | Maximizes methylation |

常见问题

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via sequential diazotization and coupling reactions. A validated approach involves:

- Diazotization : Suspending 2-amino-5-chlorobenzophenone in strong HCl (pH ~5) at 273 K, followed by sodium nitrite addition .

- Coupling : Reacting the diazonium salt with a pyrazolone derivative (e.g., 3-methyl-1-phenyl-2-pyrazoline-5-one) in aqueous conditions .

- Yield Optimization : Recrystallization from ethanol improves purity and yield (reported up to 65% after purification) . For analogous diazenyl-pyrazole systems, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ in degassed DMF/water enhances regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (mean C–C: 0.013 Å) and torsion angles, confirming the planar diazenyl-phenyl-pyrazole backbone .

- Spectral Data :

- IR : Absorptions at 1660–1680 cm⁻¹ (C=O stretch) and 1540–1560 cm⁻¹ (N=N stretch) .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and pyrazole carbons (δ 145–160 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Anticonvulsant Assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Dose ranges of 30–100 mg/kg are typical for pyrazole-diazenyl derivatives .

- Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How do substituent variations on the phenyl/pyrazole rings influence electronic properties and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity, enhancing antibacterial activity (MIC reduction by 30–50% compared to unsubstituted analogs) .

- Steric Effects : Bulky substituents (e.g., 4-fluorophenyl) reduce anticonvulsant efficacy due to hindered receptor binding .

- Computational Studies : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends. For example, chloro-substituted derivatives show lower band gaps (~3.2 eV), favoring charge-transfer interactions .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR with SC-XRD to address spectral ambiguities (e.g., distinguishing tautomeric forms) .

- Dose-Response Reproducibility : Replicate bioassays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Compare data across structurally related compounds (e.g., pyrazole-thiazole hybrids) to identify outlier results .

Q. How can computational modeling guide the design of derivatives with enhanced stability or activity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solvation effects and degradation pathways (e.g., hydrolysis susceptibility at diazenyl linkages) .

- Docking Studies : Target-specific modeling (e.g., GABA-A receptors for anticonvulsants) identifies key binding residues (e.g., Arg112, Lys155) for rational modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。